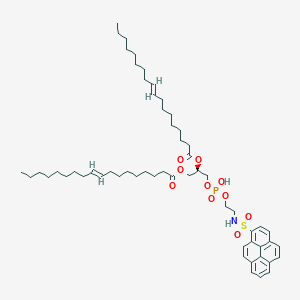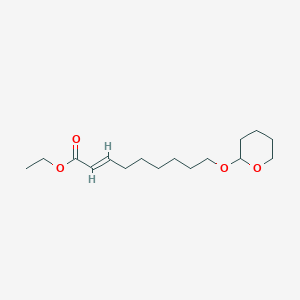
Boc-3-(2-quinoxalyl)-DL-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3-(2-quinoxalyl)-DL-Ala-OH is a synthetic compound that features a quinoxaline moiety attached to a protected alanine residue. The Boc group (tert-butoxycarbonyl) is commonly used to protect amino acids during synthesis, ensuring that the functional groups remain intact until the desired stage of the reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(2-quinoxalyl)-DL-Ala-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with a Boc group to form Boc-Ala.
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized separately through a series of reactions involving aromatic compounds and nitrogen sources.
Coupling Reaction: The protected alanine is then coupled with the quinoxaline derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Boc-3-(2-quinoxalyl)-DL-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Substitution Reactions: The quinoxaline moiety can participate in electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Alanine Derivative: After removal of the Boc group.
Substituted Quinoxaline Derivatives: Depending on the substituents introduced during substitution reactions.
科学的研究の応用
Boc-3-(2-quinoxalyl)-DL-Ala-OH has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Boc-3-(2-quinoxalyl)-DL-Ala-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the alanine residue can be recognized by amino acid transporters or enzymes.
類似化合物との比較
Similar Compounds
Boc-3-(2-quinoxalyl)-L-Ala-OH: The L-enantiomer of the compound.
Boc-3-(2-quinoxalyl)-D-Ala-OH: The D-enantiomer of the compound.
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
Boc-3-(2-quinoxalyl)-DL-Ala-OH is unique due to its combination of a quinoxaline moiety and a protected alanine residue. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
GOPADOFTCYAWLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)


